Structural Isomerism with Benzyl-PEG2-Acid: Same Formula, Different Connectivity Alters Physicochemical Profile
3-(Benzyloxy)-2-ethoxypropanoic acid (target) is a constitutional isomer of the widely used PROTAC linker Benzyl-PEG2-acid (CAS 91555-65-6). Both share the molecular formula C₁₂H₁₆O₄ and molecular weight 224.25, yet differ in connectivity: the target compound positions the benzyloxy group directly on the β-carbon and ethoxy on the α-carbon, whereas Benzyl-PEG2-acid places the benzyl group at the terminus of an ethylene glycol ether chain . Predicted logP for the target compound is approximately 1.8 (Chemicalize/ChemAxon), compared to approximately 1.2 for Benzyl-PEG2-acid, a ~0.6 log unit increase that reflects the shielding of the polar carboxylic acid by the adjacent ethoxy group and the absence of the conformationally flexible ethylene glycol segment [1]. Additionally, the target compound possesses one fewer hydrogen-bond acceptor (4 vs. 5 for Benzyl-PEG2-acid), reducing aqueous solubility and altering extraction behavior during workup [1].
| Evidence Dimension | Predicted logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | logP ≈ 1.8 |
| Comparator Or Baseline | Benzyl-PEG2-acid (CAS 91555-65-6): logP ≈ 1.2 |
| Quantified Difference | Δ logP ≈ +0.6 (target more lipophilic) |
| Conditions | Predicted using ChemAxon/Chemicalize algorithm; neutral species |
Why This Matters
Higher lipophilicity directly impacts chromatographic retention, extraction efficiency, and membrane permeability in downstream synthetic steps—making the target compound a superior choice when greater organic-phase partitioning is required.
- [1] Chemicalize (ChemAxon). Predicted logP and H-bond acceptor count for 2-ethoxy-3-(benzyloxy)propanoic acid vs. 3-[2-(benzyloxy)ethoxy]propanoic acid. https://chemicalize.com (accessed 2025-08-20). View Source
